![molecular formula C12H13ClN2O B3088435 [2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride CAS No. 1185299-37-9](/img/structure/B3088435.png)
[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride typically involves the reaction of 2-(2-pyridinylmethoxy)aniline with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Common solvents used in the synthesis include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: Industrial reactors are used to handle larger volumes of reactants.
Continuous flow systems: These systems ensure a steady production rate and consistent product quality.
Automated purification: Industrial processes often use automated systems for purification to increase efficiency and reduce human error.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Inhibiting enzymes: The compound may inhibit certain enzymes, leading to altered cellular functions.
Modulating signaling pathways: It can modulate various signaling pathways, affecting cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Pyridinylmethoxy)phenyl]amine hydrochloride
- [2-(2-Pyridinylmethoxy)phenyl]amine sulfate
- [2-(2-Pyridinylmethoxy)phenyl]amine phosphate
Uniqueness
[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
CAS No. |
1185299-37-9 |
|---|---|
Molecular Formula |
C12H13ClN2O |
Molecular Weight |
236.70 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C12H12N2O.ClH/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10;/h1-8H,9,13H2;1H |
InChI Key |
XVEFLXHLASRXEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OCC2=CC=CC=N2.Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC2=CC=CC=N2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


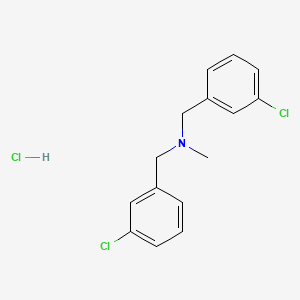
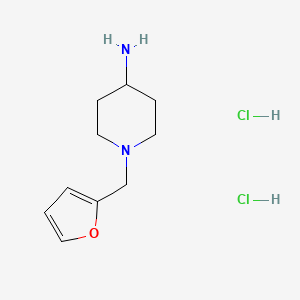
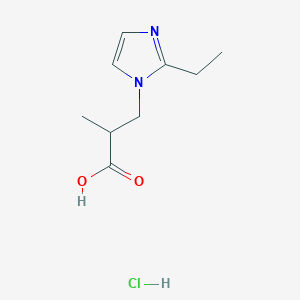
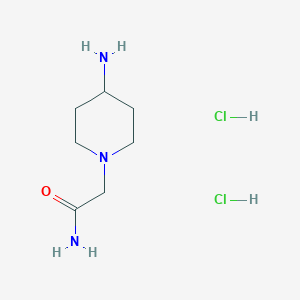
![({3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/structure/B3088384.png)
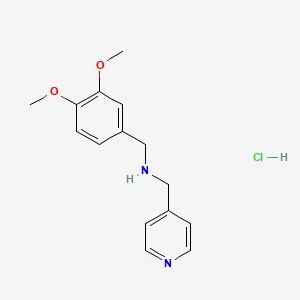
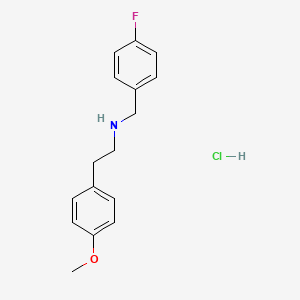
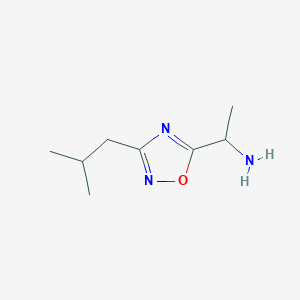
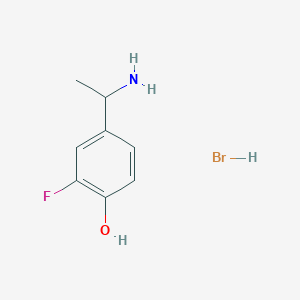

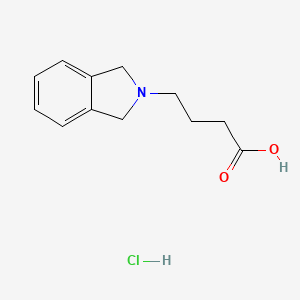
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid hydrochloride](/img/structure/B3088436.png)
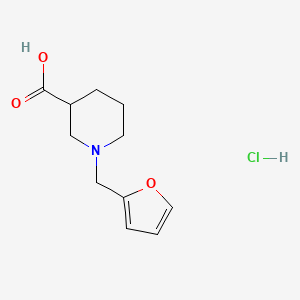
![[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3088444.png)
